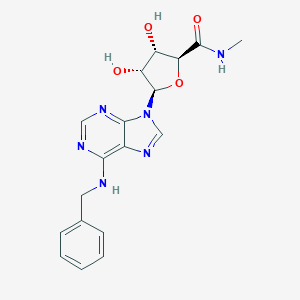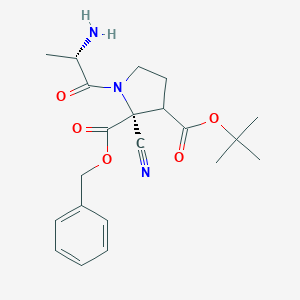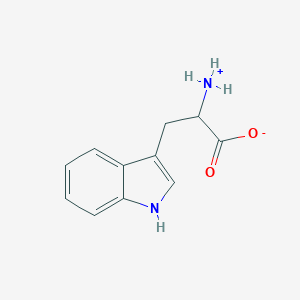
DL-Tryptophan
Overview
Description
DL-Tryptophan, also known as 2-amino-3-(1H-indol-3-yl)propanoic acid, is a racemic mixture of the D- and L- forms of tryptophan. Tryptophan is an essential amino acid that plays a crucial role in protein biosynthesis. It contains an α-amino group, an α-carboxylic acid group, and an indole side chain, making it a polar molecule with a non-polar aromatic beta carbon substituent. Tryptophan is a precursor to several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 .
Scientific Research Applications
DL-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various indole derivatives and peptides.
Biology: this compound is used in studies related to protein structure and function, as well as in the investigation of metabolic pathways.
Medicine: It serves as a precursor for the synthesis of serotonin and melatonin, which are important in the treatment of mood disorders and sleep-related issues.
Industry: this compound is used in the production of dietary supplements and as a feed additive to improve animal growth and health
Mechanism of Action
DL-Tryptophan exerts its effects primarily through its role as a precursor to serotonin and melatonin. The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan. This intermediate is then decarboxylated to form serotonin. Serotonin can be further metabolized to melatonin in the pineal gland. These molecules play crucial roles in regulating mood, sleep, and other physiological processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DL-Tryptophan is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor for serotonin, a neurotransmitter synthesized via tryptophan hydroxylase . It can also be metabolized into melatonin, a hormone that regulates circadian rhythms, and vitamin B3 (nicotinic acid) .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, the conversion of this compound into serotonin can affect mood and sleep patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the enzyme tryptophan hydroxylase to initiate the synthesis of serotonin .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is part of the 5-hydroxyindole and the kynurenine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan can be achieved through several methods. One common synthetic route involves the Michael-type condensation between acrolein and ethyl acetamidomalonate, catalyzed by various organic and inorganic bases. The product, r-acetamido-r, r-dicarbethoxybutyraldehyde, is then converted into ethyl α-acetamido-α-carbethoxy-β-(3-indole)-propionate via the Fischer indole synthesis. Subsequent hydrolysis and decarboxylation yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria. These bacteria are designed to overproduce tryptophan by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often occur at the indole ring, where electrophilic substitution can introduce various functional groups.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of kynurenine and other metabolites.
Reduction: Reduction reactions typically yield tryptophan derivatives with modified side chains.
Substitution: Substitution reactions can produce a variety of indole derivatives with different functional groups attached to the indole ring
Comparison with Similar Compounds
DL-Tryptophan is unique among amino acids due to its indole side chain, which allows for specific biochemical interactions. Similar compounds include:
L-Tryptophan: The naturally occurring enantiomer, which is more commonly found in proteins and has similar biochemical roles.
D-Tryptophan: The D-enantiomer, which is less common and has different metabolic pathways.
Phenylalanine and Tyrosine: Aromatic amino acids with single-ring structures, unlike the indole ring of tryptophan
This compound’s unique structure and role as a precursor to important biomolecules make it a valuable compound in various fields of research and industry.
properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021418 | |
| Record name | DL-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | DL-Tryptophan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13967 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
289.00 to 291.00 °C. @ 760.00 mm Hg | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
54-12-6, 27813-82-7, 73-22-3 | |
| Record name | (±)-Tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptophan, DL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122286 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptophan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRYPTOPHAN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U7434L7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
293 °C | |
| Record name | (±)-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DL-Tryptophan?
A1: this compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: Yes, research has utilized various spectroscopic techniques to characterize this compound. For instance, UV spectrophotometry was used to quantify N-acetyl-DL-tryptophan in human albumin products []. Furthermore, infrared spectroscopy coupled with density functional theory calculations provided insights into the vibrational behavior and hydrogen bonding effects in zwitterionic this compound [].
Q3: How stable is this compound under different conditions?
A: While specific stability data under various conditions might require further investigation, this compound's stability in specific formulations has been explored. Research has shown that a human albumin preparation stabilized with sodium caprylate and N-acetyl-DL-tryptophan met the required stability standards, including storage at room temperature [].
Q4: What is the primary mechanism of action of this compound?
A4: this compound, as a source of Tryptophan, is involved in various metabolic pathways. It acts as a precursor for the neurotransmitter serotonin, plays a role in protein synthesis, and is involved in the kynurenine pathway, leading to the production of molecules like kynurenine and quinolinic acid.
Q5: How does this compound influence the kynurenine pathway?
A: Research indicates that this compound administration can influence the kynurenine pathway. For example, in rats, a loading dose of L-Tryptophan prior to this compound-7a-C14 administration increased the excretion of C14O2, suggesting enhanced tryptophan metabolism through this pathway [].
Q6: Does this compound affect serotonin levels?
A6: While not directly addressed in the provided research, this compound, as a source of Tryptophan, can influence serotonin levels. Tryptophan is a precursor for serotonin synthesis, and its availability can impact serotonin production in the brain.
Q7: What are the potential applications of this compound based on its biological activity?
A7: this compound's potential applications are primarily linked to Tryptophan's roles. These include its potential use as a nutritional supplement to address Tryptophan deficiency and its possible role in influencing serotonin-related functions, although further research is needed to solidify these applications.
Q8: How do structural modifications of this compound affect its activity?
A: Several studies investigated the structure-activity relationship of Tryptophan analogs. For example, the addition of a fluoroethoxy group at different positions on the indole ring of Tryptophan resulted in varying tumor uptake profiles in mice. Notably, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan exhibited the highest tumor/background ratio, showing promise as a potential PET tumor imaging agent [].
Q9: Are there specific drug delivery strategies being explored for this compound or its analogs?
A: While the provided research doesn't directly address specific drug delivery strategies for this compound, research on its analog, 6-(2-[(18)F]fluoroethoxy)-DL-tryptophan, suggests it might be primarily taken up via the large neutral amino acid transporter(s) (LAT) in small cell lung cancer cells []. This finding could guide future research on targeted drug delivery strategies.
Q10: How is this compound metabolized in the body?
A10: this compound is metabolized primarily through the kynurenine pathway. This pathway involves several enzymatic steps, ultimately leading to the formation of various metabolites, including kynurenine, kynurenic acid, anthranilic acid, and quinolinic acid.
Q11: What in vitro models have been used to study this compound?
A: Researchers have used various in vitro models to investigate this compound's effects. These include studying its interaction with transition metals like nickel(II) and cobalt(II) using spectroscopic methods [] and examining its transport across intestinal sacs in hamsters [].
Q12: What is known about the toxicity profile of this compound?
A: The provided research touches upon some aspects of this compound's safety profile. For example, in mice, this compound administration at a dose that significantly increased their daily intake led to focal hyperplasia of the bladder epithelium, suggesting a possible role as a cocarcinogen []. This finding highlights the importance of careful dose considerations.
Q13: Are there any long-term effects associated with this compound use?
A: While the provided research doesn't extensively cover long-term effects, the study in dogs where prolonged this compound supplementation led to bladder hyperplasia underscores the need for further investigation into potential long-term consequences [].
Q14: What are potential future research directions for this compound?
A14: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
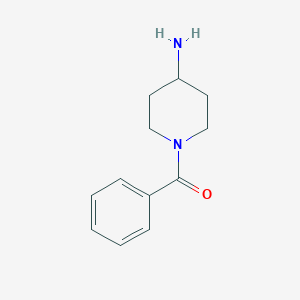


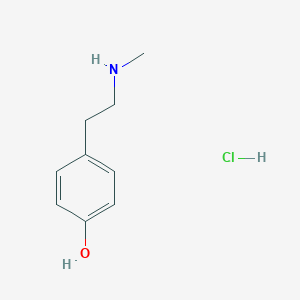
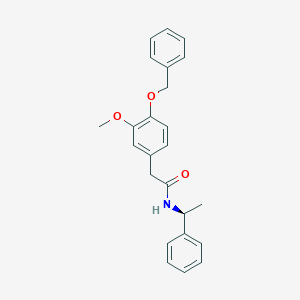
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
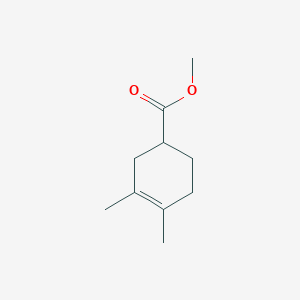
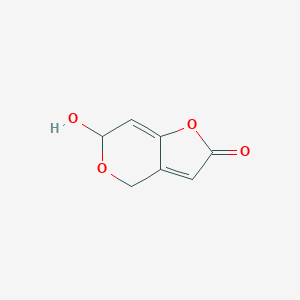
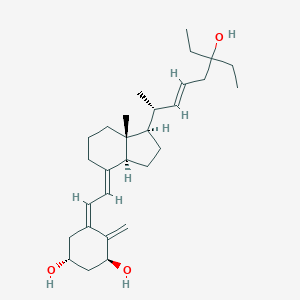
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
